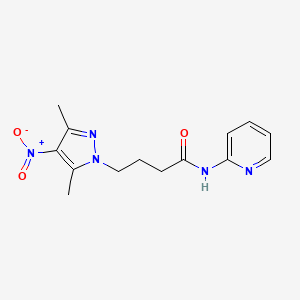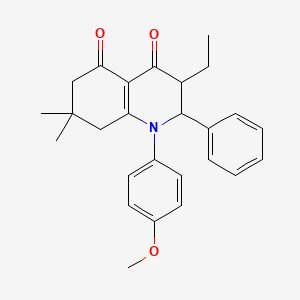![molecular formula C22H25N3O3S B11500586 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11500586.png)
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features an indole moiety, a sulfonyl group, and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The sulfonyl group can be introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base . The pyrazolone ring is often synthesized via the condensation of hydrazine derivatives with β-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group can enhance the compound’s solubility and stability, while the pyrazolone ring can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Sulfonyl Compounds: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups that exhibit similar chemical reactivity.
Pyrazolone Derivatives: Compounds like antipyrine and aminopyrine contain the pyrazolone ring and have comparable pharmacological properties.
Uniqueness
What sets 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C22H25N3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1,5-dimethyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C22H25N3O3S/c1-15(2)21-16(3)23(4)25(22(21)26)18-9-11-19(12-10-18)29(27,28)24-14-13-17-7-5-6-8-20(17)24/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
FSAOJMSMQGZSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(hexyloxy)phenyl]-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11500505.png)
![N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11500507.png)
![6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500510.png)
![15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11500530.png)

![ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11500547.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11500554.png)
![Methyl 7-(3-fluorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11500560.png)
![[4-(2-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11500567.png)
![(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11500607.png)
![N-[4-(benzylamino)-1,1,1-trifluoro-3-[6-(furan-2-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]-4-oxo-2-(trifluoromethyl)butan-2-yl]furan-2-carboxamide](/img/structure/B11500615.png)

![3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B11500620.png)
![5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B11500622.png)
